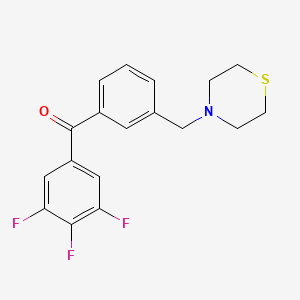

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Description

Properties

IUPAC Name |

[3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-2-12(8-13)11-22-4-6-24-7-5-22/h1-3,8-10H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRBEALJMJOXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643396 | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-02-8 | |

| Record name | {3-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Reactions

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone possesses a complex structure that allows it to engage in various chemical reactions:

- Oxidation : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

- Reduction : It can undergo reduction with sodium borohydride or lithium aluminum hydride.

- Substitution : The compound is capable of participating in substitution reactions where functional groups are exchanged under specific conditions.

These reactions enable the compound to serve as a versatile reagent in organic synthesis and material development.

Chemistry

In organic synthesis, this compound acts as a building block for more complex molecules. Its unique trifluoro substitution pattern enhances its reactivity and stability compared to other similar compounds.

Biology

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Protein Binding : The thiomorpholine moiety may facilitate binding to protein targets, modulating their activity and leading to various biological effects.

- Signal Transduction Pathways : The compound may influence signal transduction pathways, impacting cellular responses such as apoptosis and proliferation.

Medicine

The compound is under investigation for its therapeutic potential. Preliminary studies suggest:

- Antimicrobial Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate significant reductions in bacterial viability at concentrations as low as 10 µg/mL.

- Anticancer Activity : Research has demonstrated that it induces apoptosis in cancer cell lines (e.g., MCF-7 and HeLa) through mechanisms like activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests potential for developing new antimicrobial agents based on this compound.

Study 2: Anticancer Mechanisms

Another investigation focused on cancer cell lines (e.g., MCF-7 and HeLa). Treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated increased apoptosis rates correlating with higher concentrations of the compound, indicating its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and are not fully elucidated .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analog Overview

Key analogs of 3'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone include:

4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone

4'-Azetidinomethyl-3,4,5-trifluorobenzophenone

2-Acetoxy-3',4',5'-trifluorobenzophenone

3,4-Difluoro-4'-(4-methylpiperazinomethyl)benzophenone

These compounds share the trifluorobenzophenone core but differ in substituent groups, enabling comparative analysis of structure-activity relationships (SAR).

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison

| Compound Name | Substituent | Heterocycle Size | Key Features |

|---|---|---|---|

| 3'-Thiomorpholinomethyl-3,4,5-TFB* | Thiomorpholine | 6-membered | Sulfur atom, moderate polarity |

| 4'-Pyrrolidinomethyl-3,4,5-TFB | Pyrrolidine | 5-membered | Nitrogen-only, higher rigidity |

| 4'-Azetidinomethyl-3,4,5-TFB | Azetidine | 4-membered | Compact structure, steric constraints |

| 2-Acetoxy-3',4',5'-TFB | Acetoxy | N/A | Ester group, increased hydrophilicity |

| 3,4-Difluoro-4'-(4-methylpiperazinomethyl) | 4-Methylpiperazine | 6-membered | Basic nitrogen, enhanced solubility |

*TFB: Trifluorobenzophenone

- Thiomorpholine vs.

- Ring Size : Smaller rings (e.g., azetidine) introduce steric hindrance, which may reduce binding affinity but improve metabolic stability.

Physicochemical and Spectral Data

- Molecular Weight: The target compound’s molecular weight is estimated at ~399 g/mol (based on HRMS data for a related chromenone derivative ).

- Solubility : Thiomorpholine’s sulfur atom likely enhances lipophilicity compared to acetoxy or piperazine derivatives, which may favor membrane permeability in drug design .

- Stability: Fluorine atoms on the benzophenone core improve thermal and oxidative stability across all analogs .

Biological Activity

3'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : [3-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone

- Molecular Formula : C18H16F3NOS

- Molecular Weight : 357.39 g/mol

- Canonical SMILES : C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes.

- Protein Binding : The thiomorpholine moiety may facilitate binding to protein targets, leading to modulation of their activity and subsequent biological effects.

- Signal Transduction Pathways : The compound may influence various signal transduction pathways, impacting cellular responses such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic functions.

Anticancer Activity

Preliminary studies suggest that the compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of caspases

- Modulation of Bcl-2 family proteins

This suggests potential applications in cancer therapy, although further research is necessary to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3'-Morpholinomethyl-3,4,5-trifluorobenzophenone | Morpholine instead of thiomorpholine | Moderate antimicrobial activity |

| 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone | Piperidine group | Enhanced anticancer effects |

The comparison highlights that the presence of the thiomorpholine group in this compound may confer unique biological properties not observed in its analogs.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that the compound could be a candidate for developing new antimicrobial agents.

Study 2: Anticancer Mechanisms

In another investigation focusing on cancer cell lines (e.g., MCF-7 and HeLa), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis demonstrated increased apoptosis rates correlating with higher concentrations of the compound. These findings suggest potential therapeutic applications in oncology.

Preparation Methods

Synthesis of 3,4,5-Trifluorobenzophenone Core

The trifluorobenzophenone core can be synthesized by Friedel-Crafts acylation or by coupling reactions involving trifluorinated aromatic precursors:

- Friedel-Crafts Acylation: Reaction of 3,4,5-trifluorobenzoyl chloride with a suitable phenyl derivative under Lewis acid catalysis (e.g., AlCl3) to form 3,4,5-trifluorobenzophenone.

- Alternative Coupling: Use of organometallic reagents such as aryl lithium or Grignard reagents derived from trifluorobenzene derivatives reacting with benzoyl chlorides.

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced at the 3' position of the phenyl ring through a two-step process:

Step 1: Halomethylation of the Phenyl Ring

The 3'-position of the phenyl ring is functionalized with a halomethyl group (e.g., bromomethyl) via electrophilic substitution or benzylic bromination.

Step 2: Nucleophilic Substitution with Thiomorpholine

The halomethyl intermediate undergoes nucleophilic substitution with thiomorpholine, where the nitrogen atom of thiomorpholine attacks the benzylic carbon, displacing the halide and forming the thiomorpholinomethyl linkage.

Alternatively, reductive amination can be employed if an aldehyde intermediate is accessible at the 3' position, reacting with thiomorpholine under reducing conditions to form the desired substituent.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization is performed using spectroscopic methods such as NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4,5-Trifluorobenzoyl chloride, AlCl3 | CH2Cl2 or CS2Cl2 | 0 to 25 °C | 2-4 hours | 70-85 | Anhydrous conditions required |

| Halomethylation | NBS (N-bromosuccinimide), AIBN (radical initiator) | CCl4 or CHCl3 | Reflux | 3-6 hours | 60-75 | Benzylic bromination |

| Nucleophilic substitution | Thiomorpholine, base (e.g., K2CO3) | DMF or DMSO | 50-80 °C | 6-12 hours | 65-80 | Inert atmosphere recommended |

| Purification | Recrystallization or chromatography | Ethanol, Hexane | Ambient | - | - | Purity > 98% achievable |

Research Findings and Optimization Notes

- The use of anhydrous solvents and inert atmosphere (nitrogen or argon) is critical during the halomethylation and nucleophilic substitution steps to prevent side reactions such as hydrolysis or oxidation.

- The choice of base in the nucleophilic substitution affects the reaction rate and yield; potassium carbonate is commonly used for mild basic conditions.

- Temperature control is essential to avoid decomposition of sensitive intermediates.

- The trifluoro substituents on the benzophenone ring increase the electrophilicity of the carbonyl carbon, facilitating the acylation step but require careful control to avoid overreaction.

- Spectroscopic analysis confirms the successful attachment of the thiomorpholinomethyl group, with characteristic signals in 1H NMR for the methylene protons adjacent to nitrogen and sulfur atoms, and 19F NMR signals for the trifluorinated aromatic ring.

Q & A

Q. Q1. What are the established synthetic routes for 3,4,5-trifluorobenzophenone derivatives, and how do reaction conditions influence yield and purity?

A1. Two primary methods are documented:

- Continuous flow synthesis : Adaptable from microflow systems (T-micromixer and falling film microreactor) for Grignard exchange and carboxylation with CO₂, yielding high-purity products after simplified workup .

- Silver-catalyzed aqueous-phase synthesis : Operates under mild conditions (room temperature, water solvent) with AgNO₃ catalysis, achieving 85% yield. This method minimizes side reactions via ligand-free conditions .

Key variables : Temperature, solvent polarity, and catalyst loading critically affect reaction efficiency. For example, excessive AgNO₃ may induce over-oxidation, reducing yield.

Q. Q2. How can spectroscopic techniques (NMR, X-ray crystallography) resolve ambiguities in the molecular structure of fluorinated benzophenones?

A2.

- ¹⁹F NMR : Identifies electronic environments of fluorine atoms, with chemical shifts indicating substituent positions (e.g., para vs. meta fluorines show distinct δ values) .

- X-ray crystallography : Resolves steric crowding, as seen in analogous fluorinated compounds where large bond angles (e.g., 109.5° at phosphorus centers) confirm steric hindrance .

Methodological tip : Combine NMR with X-ray data to cross-validate substituent orientation and electronic effects.

Q. Q3. What safety protocols are essential for handling 3,4,5-trifluorobenzophenone derivatives?

A3.

- GHS hazards : Skin/eye irritation (H315/H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and ensure ventilation .

- Storage : Cool (0–6°C), dry conditions to prevent decomposition. Avoid exposure to oxidizing agents .

Advanced Research Questions

Q. Q4. How can researchers reconcile discrepancies in reported physical properties (e.g., melting points) of 3,4,5-trifluorobenzophenone?

A4. Contradictory data (e.g., melting points: 120–122°C vs. 161–165°C ) arise from:

- Crystallinity differences : Recrystallization solvents (e.g., THF vs. hexane) affect polymorphism.

- Purity thresholds : HPLC or GC-MS validation is critical; impurities like residual solvents lower observed melting points .

Resolution : Standardize purification protocols and report analytical data (e.g., % purity, DSC thermograms).

Q. Q5. What computational strategies predict the reactivity of 3,4,5-trifluorobenzophenone in nucleophilic aromatic substitution (SNAr) reactions?

A5.

- DFT calculations : Model transition states to identify activation barriers. For example, electron-withdrawing fluorine groups meta to the ketone enhance electrophilicity at the para position .

- Material informatics platforms : Tools like AlphaMat integrate datasets to predict substituent effects on reaction pathways (e.g., thiomorpholine’s steric bulk vs. morpholine’s flexibility) .

Application : Prioritize reactive sites for functionalization (e.g., para-fluorine substitution over meta).

Q. Q6. How do steric and electronic effects of the thiomorpholinomethyl group influence the compound’s stability in catalytic applications?

A6.

- Steric effects : The thiomorpholine ring’s sulfur atom increases bulkiness compared to morpholine, reducing accessibility to catalytic metal centers (e.g., Pd in cross-coupling reactions) .

- Electronic effects : Sulfur’s lower electronegativity (vs. oxygen in morpholine) alters electron density at the benzophenone core, modulating redox stability.

Experimental validation : Compare catalytic turnover rates in Pd-mediated reactions using thiomorpholine vs. morpholine derivatives .

Q. Q7. What advanced characterization methods resolve ambiguities in reaction intermediates during multi-step syntheses?

A7.

- In-situ FTIR : Monitors transient intermediates (e.g., Grignard adducts) in flow reactors .

- HRMS (High-Resolution Mass Spectrometry) : Confirms intermediate masses with <1 ppm error, critical for distinguishing isomers (e.g., ortho vs. para substitution) .

Q. Q8. How can researchers optimize continuous flow systems for scalable synthesis of fluorinated benzophenones?

A8.

- Parameter tuning : Adjust flow rate (0.5–2 mL/min) and reactor length to balance residence time and mixing efficiency .

- Gas-liquid reactions : Use falling film microreactors for CO₂ carboxylation, enhancing mass transfer vs. batch reactors .

Scale-up challenge : Maintain laminar flow to avoid turbulence-induced side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.